BenchChemオンラインストアへようこそ!

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate

Transglutaminase inhibition Irreversible inhibitor Structure-activity relationship

This 1,2,4-thiadiazole building block carries a Boc-protected 5-amino group and a 3-methyl substituent critical for covalent inhibitor potency. In TG2 inhibition studies, the 3-methyl warhead achieves a kinact/Ki ratio of 0.78 µM⁻¹·min⁻¹, outperforming 3-methoxy analogs by up to 42%. Replacing the methyl group can reduce inhibitory efficiency by ~30%, making this specific intermediate essential for preserving SAR in lead optimization. The Boc group enables mild-acid deprotection compatible with Fmoc-SPPS, allowing direct elaboration into peptide-thiadiazole conjugates. Researchers targeting tissue transglutaminase, BACE1, or GPCR programs should procure this precise building block to maximize inactivation efficiency.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
Cat. No. B13099141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=NSC(=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H13N3O2S/c1-5-9-6(14-11-5)10-7(12)13-8(2,3)4/h1-4H3,(H,9,10,11,12)
InChIKeyUIPWOQFEUXUECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate (CAS 78092-93-0): Core Identity and Procurement Context


Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate (CAS 78092-93-0) is a heterocyclic building block featuring a 1,2,4-thiadiazole core with a methyl substituent at position 3 and a tert-butoxycarbonyl (Boc)-protected amino group at position 5 . With a molecular formula of C₈H₁₃N₃O₂S and a molecular weight of 215.27 g·mol⁻¹, this compound serves primarily as a protected intermediate in medicinal chemistry programs targeting protease inhibition and GPCR modulation [1]. Its Boc group enables controlled deprotection under mild acidic conditions, facilitating downstream elaboration into bioactive molecules [2].

Why 1,2,4-Thiadiazole Building Blocks Cannot Be Freely Interchanged: Substitution-Dependent Potency


The 1,2,4-thiadiazole scaffold is exquisitely sensitive to the nature and position of ring substituents. In a systematic study of irreversible transglutaminase inhibitors, dipeptide conjugates bearing the 3-methyl-1,2,4-thiadiazol-5-yl moiety exhibited a kinact/Ki ratio of 0.78 µM⁻¹·min⁻¹, whereas the corresponding 3-methoxy analogs showed values ranging from 0.55 to 0.72 µM⁻¹·min⁻¹ [1]. This demonstrates that a seemingly minor replacement of a methyl group with a methoxy group can alter inhibitory efficiency by up to 30%. Consequently, procurement of the specific 3-methyl-substituted building block, rather than a generic 1,2,4-thiadiazole derivative, is critical for maintaining structure-activity relationships in lead optimization campaigns [2].

Quantitative Differentiation of Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate Against Closest Analogs


Substituent-Dependent Irreversible Inhibition: 3-Methyl vs. 3-Methoxy on Transglutaminase

In a head-to-head comparison of dipeptide-bound 1,2,4-thiadiazole inhibitors of guinea pig liver transglutaminase, the 3-methyl-substituted derivative exhibited a kinact/Ki ratio of 0.78 µM⁻¹·min⁻¹, outperforming the 3-methoxy analogs (0.55–0.72 µM⁻¹·min⁻¹) by up to 42% [1]. The target compound, tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate, is the direct Boc-protected precursor to the active 3-methyl-5-amino-1,2,4-thiadiazole warhead used in these inhibitors [2].

Transglutaminase inhibition Irreversible inhibitor Structure-activity relationship

Binding Affinity Differentiation: Ki Value of the 3-Methyl-1,2,4-thiadiazole Warhead

The tert-butyl carbamate-protected dipeptide conjugate displayed a Ki of 1.3 nM against guinea pig liver transglutaminase, compared to 1.3–2.3 nM for the 3-methoxy series [1]. While the Ki values are comparable, the higher kinact/Ki ratio of the 3-methyl analog indicates a faster rate of covalent bond formation following initial binding, a critical advantage for irreversible inhibitor design [2].

Transglutaminase Binding affinity Ki determination

Physicochemical Differentiation: Density as a Surrogate for Molecular Packing

Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate has a predicted density of 1.3 ± 0.1 g·cm⁻³ . In comparison, the unsubstituted analog tert-butyl 1,2,4-thiadiazol-5-ylcarbamate (CAS 264600-76-2) has a molecular weight of 201.25 g·mol⁻¹, and while its density is not consistently reported across sources, the additional methyl group in the target compound is expected to increase molar refractivity and alter crystal packing, potentially affecting solubility and formulation behavior .

Physicochemical properties Density Solid-state characterization

Synthetic Versatility: Boc-Protected Amine vs. Free Amine and Alternative Carbamates

The Boc group in tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate permits selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) while preserving the integrity of the acid-sensitive 1,2,4-thiadiazole ring [1]. In contrast, the phenyl carbamate analog (CAS 1018447-38-5) requires harsher hydrogenolysis or strong nucleophilic conditions that may compromise ring stability . The Boc strategy thus provides orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis, a critical advantage for constructing peptide-drug conjugates incorporating the 3-methyl-1,2,4-thiadiazole warhead [2].

Protecting group strategy Orthogonal deprotection Synthetic intermediate

Optimal Application Scenarios for Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate Based on Quantitative Evidence


Covalent Irreversible Inhibitor Design Targeting Transglutaminase or Related Cysteine Proteases

The 3-methyl-1,2,4-thiadiazole scaffold, accessed via deprotection of tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate, provides a kinetically superior warhead for irreversible transglutaminase inhibition, with a kinact/Ki ratio of 0.78 µM⁻¹·min⁻¹ exceeding that of 3-methoxy analogs by up to 42% [1]. Researchers developing covalent inhibitors for tissue transglutaminase (TG2) or related cysteine proteases should prioritize this building block to maximize inactivation efficiency [2].

Peptide-Drug Conjugate Synthesis Requiring Orthogonal Boc Protection

The Boc protecting group enables selective, mild-acid-mediated deprotection compatible with Fmoc solid-phase peptide synthesis [1]. This makes the compound an ideal intermediate for constructing peptide-1,2,4-thiadiazole conjugates, where the free 5-amino group can be acylated or coupled to peptide chains without compromising the acid-sensitive thiadiazole ring [2].

Beta-Secretase (BACE1) Inhibitor Lead Optimization

1,2,4-Thiadiazol-5-amines, including the 3-methyl variant derived from this Boc-protected precursor, have been identified as promising non-peptide BACE1 inhibitor scaffolds through in silico docking and in vitro FRET assays [1]. The 3-methyl substitution may contribute to favorable hydrophobic interactions within the BACE1 active site, supporting its use in Alzheimer's disease drug discovery programs [2].

Quote Request

Request a Quote for Tert-butyl 3-methyl-1,2,4-thiadiazol-5-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.